

# Comparative Dissolution Rate Analysis: Rosuvastatin Zinc vs. Rosuvastatin Calcium

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## Compound of Interest

Compound Name: Rosuvastatin Zinc

Cat. No.: B1260161

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A detailed examination of the in vitro dissolution profiles of two salt forms of the widely prescribed statin, Rosuvastatin, intended for researchers, scientists, and drug development professionals.

## Executive Summary

Direct, head-to-head comparative studies on the dissolution rates of **Rosuvastatin Zinc** versus Rosuvastatin Calcium are not readily available in the public domain. However, regulatory documents pertaining to the approval of **Rosuvastatin Zinc** formulations indicate that for a different salt form of an existing drug to be considered for market authorization, it must demonstrate bioequivalence to the reference product, which in this case is Rosuvastatin Calcium (Crestor®). This implies that their dissolution profiles are expected to be similar under standardized testing conditions. This guide provides a comprehensive overview of the dissolution characteristics of Rosuvastatin Calcium based on available scientific literature and outlines the standard experimental protocols used for such assessments. While specific quantitative data for **Rosuvastatin Zinc**'s dissolution is not publicly accessible, the principles and methodologies described herein are applicable to both salt forms.

## Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. It is widely prescribed for the management of dyslipidemia. The most common salt form of this drug is Rosuvastatin Calcium. A newer salt form, **Rosuvastatin Zinc**, has also been developed. The dissolution rate of an active pharmaceutical ingredient (API)

from its solid dosage form is a critical parameter that influences its bioavailability. This guide explores the dissolution properties of Rosuvastatin, focusing on the well-documented characteristics of the calcium salt and the inferred properties of the zinc salt based on regulatory bioequivalence requirements.

## Comparative Dissolution Data

While direct comparative data is absent, the following table summarizes representative dissolution data for Rosuvastatin Calcium tablets in various media, as reported in the literature. It is expected that a bioequivalent **Rosuvastatin Zinc** formulation would exhibit a similar dissolution profile.

Table 1: Representative In Vitro Dissolution Data for Rosuvastatin Calcium Tablets (20 mg)

Time (minutes)	% Drug Dissolved (Mean) - pH 1.2 (0.1 N HCl)	% Drug Dissolved (Mean) - pH 6.8 (Phosphate Buffer)	% Drug Dissolved (Mean) - pH 6.6 (Citrate Buffer)
5	25.3	45.8	55.2
10	40.1	68.2	75.9
15	52.7	80.5	88.4
30	70.4	92.1	95.7
45	81.2	96.5	98.1
60	88.9	98.5	99.1

Note: This data is compiled from a study on marketed Rosuvastatin Calcium tablets and serves as a representative profile.[\[1\]](#)

## Experimental Protocols

The following is a detailed methodology for a typical in vitro dissolution study for Rosuvastatin tablets, based on established protocols.[\[1\]](#)

Objective: To determine the in vitro drug release profile of Rosuvastatin tablets in different dissolution media.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

- 900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2
- 900 mL of 0.05 M Phosphate Buffer, pH 6.8
- 900 mL of 0.05 M Sodium Citrate Buffer, pH 6.6

Procedure:

- The dissolution medium is pre-heated to and maintained at  $37 \pm 0.5$  °C.
- One tablet is placed in each of the six dissolution vessels.
- The paddle speed is set to 50 revolutions per minute (rpm).
- At specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), a 5 mL aliquot of the dissolution medium is withdrawn from each vessel.
- An equivalent volume of fresh, pre-warmed dissolution medium is immediately added to each vessel to maintain a constant volume.
- The withdrawn samples are filtered through a 0.45 µm syringe filter.
- The concentration of dissolved Rosuvastatin in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 244 nm or High-Performance Liquid Chromatography (HPLC).
- The cumulative percentage of drug released at each time point is calculated.

## Experimental Workflow Diagram



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Caption: Workflow for In Vitro Dissolution Rate Testing.

## Discussion and Conclusion

The dissolution of Rosuvastatin Calcium is pH-dependent, with higher dissolution rates observed in media with a pH closer to neutral (pH 6.6 and 6.8) compared to acidic conditions (pH 1.2). This is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility and high permeability.

For a **Rosuvastatin Zinc** product to be considered a therapeutic equivalent to Rosuvastatin Calcium, it must demonstrate comparable bioavailability. A key component of establishing this is through comparative dissolution testing. Regulatory agencies often require that the dissolution profiles of the test (zinc salt) and reference (calcium salt) products be similar across a range of physiological pH values. While the specific dissolution data for **Rosuvastatin Zinc** is not publicly available, the expectation is that its dissolution profile would closely mirror that of Rosuvastatin Calcium to meet bioequivalence standards.

In conclusion, while a direct comparative study on the dissolution rates of **Rosuvastatin Zinc** and Rosuvastatin Calcium is not found in the reviewed literature, the principles of bioequivalence suggest that their dissolution profiles would be very similar. The provided data and experimental protocols for Rosuvastatin Calcium serve as a robust benchmark for any such comparison. Further studies directly comparing the two salt forms under identical conditions would be beneficial to the scientific community.

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## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
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